molecular formula C15H20BrN3O3 B10908954 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide

Cat. No.: B10908954
M. Wt: 370.24 g/mol
InChI Key: OYZAATWCTAXEQD-GZTJUZNOSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide is a synthetic organic compound with potential applications in various fields of scientific research. The compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-(morpholin-4-yl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the morpholine ring, contribute to its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but the compound is believed to interfere with key biological processes, leading to its observed effects.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

These compounds share similar structural features but differ in specific functional groups, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C15H20BrN3O3

Molecular Weight

370.24 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H20BrN3O3/c1-21-14-3-2-13(16)10-12(14)11-17-18-15(20)4-5-19-6-8-22-9-7-19/h2-3,10-11H,4-9H2,1H3,(H,18,20)/b17-11+

InChI Key

OYZAATWCTAXEQD-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CCN2CCOCC2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CCN2CCOCC2

Origin of Product

United States

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